molecular formula C14H22ClNO2 B1424537 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220037-03-5

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No. B1424537
CAS RN: 1220037-03-5
M. Wt: 271.78 g/mol
InChI Key: YJGZPHRMLBDSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride, or 2-MeO-PEE, is an organic compound that has been used in scientific research for a variety of purposes. It is a member of the piperidine class of compounds and is structurally related to the neurotransmitter epinephrine. 2-MeO-PEE has a wide range of physiological and biochemical effects and is used in laboratory experiments to study the effects of drugs on the body.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride”, also known as “3-(2-(2-Methoxyphenoxy)ethyl)piperidine hydrochloride”. However, the available information does not provide a comprehensive list of six or eight unique applications with the level of detail you requested.

The compound is a piperidine derivative, and such compounds are known for their pharmacological properties, including potential anticancer applications . Piperidine derivatives have been used in chiral optimization and as starting components in various syntheses . They have also been studied for their effects on different types of cancer cells .

properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-6-2-3-7-14(13)17-10-8-12-5-4-9-15-11-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGZPHRMLBDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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